N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a chlorophenyl group, and a benzoxazepine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate precursors under controlled conditions . The reaction is usually carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may activate the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein, leading to alterations in chromatin acetylation . This activity can influence gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Known for its analgesic potential.
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Used as an intermediate in various chemical syntheses.
Uniqueness
Its ability to modulate enzyme activity and influence gene expression makes it a valuable compound for research and development .
Properties
Molecular Formula |
C18H16ClF3N2O4S |
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Molecular Weight |
448.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C18H16ClF3N2O4S/c1-29(26,27)24-9-8-16(28-15-5-3-2-4-14(15)24)17(25)23-11-6-7-13(19)12(10-11)18(20,21)22/h2-7,10,16H,8-9H2,1H3,(H,23,25) |
InChI Key |
BFFDDYXSQOECJW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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